2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
- This compound, also known by its systematic name 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one , belongs to the class of pyranone derivatives.
- It is naturally present in cigarette smoke, melanoidin reaction products, sugar degradation products, and natural extracts.
- Structurally, it falls into the category of cyclic enolone compounds, which often exhibit caramel-like aromas.
- Compared to maltol (another caramel-like compound), this compound has better water solubility and a more pronounced “sweet” taste.
- It is positively correlated with the “sweetness” perception in smoke, enhancing the sweet and smooth characteristics of tobacco flavor .
Preparation Methods
- The synthesis of this compound involves glucose and pyridine in an ethanol solution under an argon atmosphere.
- After adding acetic acid and further heating, the concentrated reaction solution is diluted with water and the crude product is extracted with ethyl acetate.
- Purification is achieved through column chromatography (using silica gel) and high-vacuum distillation.
- The final product is obtained by recrystallization from hexane . The synthetic route is depicted in Figure 1.
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and acid/base catalysts.
- Major products formed depend on the specific reaction conditions and functional groups involved.
Scientific Research Applications
- In addition to its use as a natural alternative to synthetic colorants, this compound has applications in various fields:
Chemistry: It serves as a model compound for studying enolone reactions and flavor chemistry.
Biology: Its interactions with taste receptors and sensory perception are of interest.
Medicine: Research explores its potential health effects and therapeutic applications.
Industry: It finds use in food and beverage flavoring due to its sweet taste and water solubility.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an area of ongoing investigation.
- It likely interacts with taste receptors, affecting perception and signaling pathways.
- Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- While there are other caramel-like compounds, this one stands out due to its improved water solubility and pronounced sweetness.
- Similar compounds include maltol, ethyl maltol, and other pyranones.
Properties
Molecular Formula |
C17H18N4O5 |
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Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-(2-methoxy-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H18N4O5/c1-25-11-5-3-10(4-6-11)18-13(22)8-9-7-12-14(19-15(9)23)20-17(26-2)21-16(12)24/h3-6,9H,7-8H2,1-2H3,(H,18,22)(H2,19,20,21,23,24) |
InChI Key |
NUCSDGOOTTYTOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2CC3=C(NC2=O)N=C(NC3=O)OC |
Origin of Product |
United States |
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